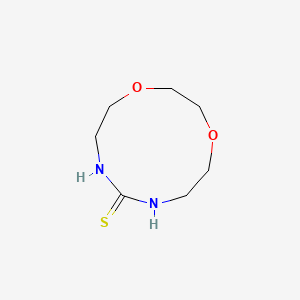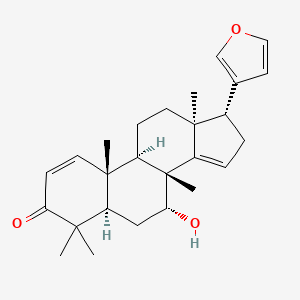
Azadirone II, 7-deacetyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azadirone II, 7-deacetyl is a limonoid compound derived from the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound is particularly noted for its potential medicinal properties, including anti-inflammatory, anticancer, and insecticidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azadirone II, 7-deacetyl typically involves the extraction of limonoids from the neem tree. The process begins with the collection of neem seeds, which are then subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from neem seeds. The seeds are crushed and subjected to solvent extraction in large extraction tanks. The extract is then concentrated and purified using industrial-scale chromatographic methods. The final product is obtained in a highly purified form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Azadirone II, 7-deacetyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Azadirone II, 7-deacetyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of limonoids and their derivatives.
Biology: Investigated for its potential as a natural insecticide and its effects on various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. .
Industry: Utilized in the development of eco-friendly pesticides and insect repellents due to its insecticidal properties
Mechanism of Action
The mechanism of action of Azadirone II, 7-deacetyl involves multiple molecular targets and pathways:
Anticancer Activity: It inhibits cancer cell proliferation by modulating oncogenic signaling pathways, inducing apoptosis, and preventing angiogenesis.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and blocking the MAPK signaling pathway.
Insecticidal Activity: It acts as an insect growth regulator by interfering with the hormonal regulation of insect development .
Comparison with Similar Compounds
Azadirone II, 7-deacetyl can be compared with other similar limonoid compounds such as:
Azadirachtin: Known for its potent insecticidal properties and widely used in neem-based pesticides.
Nimbolide: Noted for its anticancer and anti-inflammatory activities.
Gedunin: Recognized for its antimalarial and anticancer properties
Uniqueness
This compound is unique due to its specific structural features, including the presence of a 3-oxo-Δ1,2 and C-7 oxygenation, which contribute to its distinct biological activities .
Conclusion
This compound is a versatile limonoid compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further study and development in fields such as chemistry, biology, medicine, and industry.
Properties
CAS No. |
79203-48-8 |
|---|---|
Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C26H34O3/c1-23(2)20-14-22(28)26(5)18-7-6-17(16-10-13-29-15-16)24(18,3)11-8-19(26)25(20,4)12-9-21(23)27/h7,9-10,12-13,15,17,19-20,22,28H,6,8,11,14H2,1-5H3/t17-,19+,20-,22+,24-,25+,26-/m0/s1 |
InChI Key |
CKDPEAINBFYEHJ-JDGKMSDRSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2C5=COC=C5)C)O)(C)C)C |
Canonical SMILES |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5=COC=C5)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)

![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
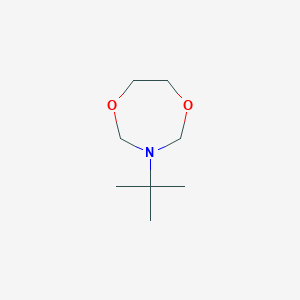

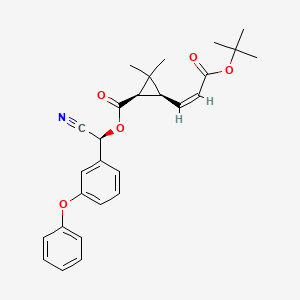
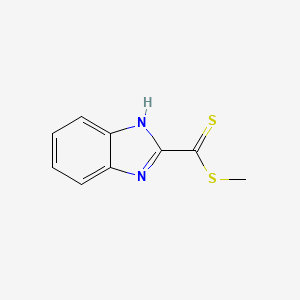
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
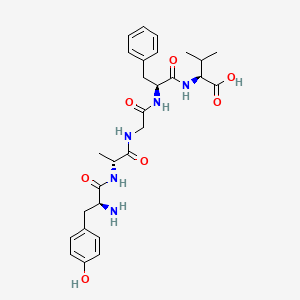
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
